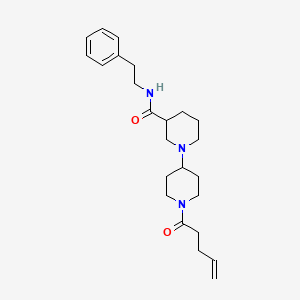
1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as Compound 1, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mechanism of Action
The mechanism of action of 1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 is not fully understood, but it is thought to act as a dopamine receptor modulator. This could result in increased dopamine release and activity in the brain, which could have potential therapeutic effects in neurological disorders. Additionally, 1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 has been found to have analgesic effects, which may be due to its interaction with opioid receptors.
Biochemical and Physiological Effects:
1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 has been found to have several biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine release and decrease pain sensitivity. Additionally, 1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 is its unique structure and potential biological activity. This makes it a promising compound for scientific research. However, there are also limitations to working with this compound. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, due to its potential biological activity, it may require specialized handling and safety precautions in the lab.
Future Directions
There are several future directions for research on 1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1. One area of interest is in the development of this compound as a potential treatment for neurological disorders such as Parkinson's disease. Additionally, further studies could explore the potential analgesic effects of 1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 and its interactions with opioid receptors. Finally, research could focus on the optimization of the synthesis method for this compound to improve yields and purity.
Conclusion:
In conclusion, 1-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, or 1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1, is a novel chemical compound that has potential applications in scientific research. Its unique structure and potential biological activity make it a promising compound for further study. Future research could explore its potential as a treatment for neurological disorders and its interactions with opioid receptors.
Synthesis Methods
The synthesis of 1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 involves a multi-step process that begins with the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine. This reaction produces N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, which is then reacted with pent-4-enoyl chloride to yield 1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 has been studied for its potential applications in scientific research. One area of interest is in the field of neuroscience, where this compound has been found to have potential as a dopamine receptor modulator. This could make it useful in the treatment of neurological disorders such as Parkinson's disease. Additionally, 1'-(4-pentenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 has been studied for its potential as an analgesic, with promising results in animal models.
properties
IUPAC Name |
1-(1-pent-4-enoylpiperidin-4-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-2-3-11-23(28)26-17-13-22(14-18-26)27-16-7-10-21(19-27)24(29)25-15-12-20-8-5-4-6-9-20/h2,4-6,8-9,21-22H,1,3,7,10-19H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCDCMJUMARJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(5-methyl-2-furyl)butyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5963896.png)
![N-[3-(acetylamino)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5963903.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5963908.png)

![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B5963927.png)
![1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine](/img/structure/B5963934.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5963936.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B5963941.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5963948.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5963956.png)

![N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963964.png)
![[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5963978.png)
![N-(2,5-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5963990.png)